molecular formula C9H5ClFN B1349367 4-Chloro-8-fluoroquinoline CAS No. 63010-72-0

4-Chloro-8-fluoroquinoline

Cat. No. B1349367
CAS RN: 63010-72-0
M. Wt: 181.59 g/mol
InChI Key: NUIMKHDPMIPYFI-UHFFFAOYSA-N
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Description

4-Chloro-8-fluoroquinoline is used as an intermediate in organic synthesis . It has a molecular formula of C9H5ClFN and a molecular weight of 181.59 .


Synthesis Analysis

4-Chloro-8-fluoroquinoline is synthesized using a variety of methods, including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .


Molecular Structure Analysis

The molecular structure of 4-Chloro-8-fluoroquinoline consists of a quinoline ring system with a chlorine atom at the 4th position and a fluorine atom at the 8th position .


Physical And Chemical Properties Analysis

4-Chloro-8-fluoroquinoline is a solid at 20 degrees Celsius . It has a melting point range of 97.0 to 101.0 degrees Celsius .

Scientific Research Applications

Organic Synthesis

  • 4-Chloro-8-fluoroquinoline is used as an intermediate in organic synthesis . This means it’s a substance produced during the reaction that is consumed by subsequent reactions.

Fluorinated Quinolines

  • 4-Chloro-8-fluoroquinoline is a type of fluorinated quinoline . Fluorinated quinolines have a variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .
  • These compounds have been studied for their remarkable biological activity and some have found applications in medicine . For example, the quinoline skeleton has been used as a basic structure for the search of synthetic antimalarial drugs .

Antibacterial Activity

  • Fluorinated quinolines, including 4-Chloro-8-fluoroquinoline, have been studied for their antibacterial activity . The specific methods and results of these studies are not detailed in the sources, but the general approach involves testing the compounds against various bacterial strains and measuring their growth inhibition .

Antineoplastic Activity

  • Some synthetic quinolines have been found to exhibit antineoplastic (anti-cancer) activity . While the specific methods and results are not detailed in the sources, this typically involves testing the compounds in cell culture or animal models of cancer and measuring their effects on tumor growth .

Antiviral Activity

  • Synthetic quinolines, potentially including 4-Chloro-8-fluoroquinoline, have been studied for their antiviral activity . This involves testing the compounds against various viruses and measuring their ability to inhibit viral replication .

Agriculture

  • A number of fluorinated quinolines have found application in agriculture . While the specific uses are not detailed in the sources, this could potentially involve use as pesticides or growth regulators .

Enzyme Inhibitors

  • Many synthetic quinolines, potentially including 4-Chloro-8-fluoroquinoline, have been found to inhibit various enzymes . This could have potential applications in the development of new drugs .

Liquid Crystals

  • A number of fluorinated quinolines, including 4-Chloro-8-fluoroquinoline, have found application as components for liquid crystals . Liquid crystals are used in a wide range of applications, from LCD screens to thermometers and mood rings .

Cyanine Dyes

  • Quinolines, including 4-Chloro-8-fluoroquinoline, can be used as the basis for cyanine dyes . These dyes have a wide range of applications, from photographic film to biological staining .

Heart Disease Treatment

  • The quinoline skeleton has been used for a long time as a basic structure for the search of synthetic drugs, such as Flosequinan, a drug used for treatment of heart diseases .

Early Discovery Research

  • Sigma-Aldrich provides 4-Chloro-8-fluoroquinoline to early discovery researchers as part of a collection of unique chemicals . This suggests that it may have potential applications in a wide range of research fields .

Safety And Hazards

4-Chloro-8-fluoroquinoline is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-chloro-8-fluoroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClFN/c10-7-4-5-12-9-6(7)2-1-3-8(9)11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUIMKHDPMIPYFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C(=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20371461
Record name 4-chloro-8-fluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-8-fluoroquinoline

CAS RN

63010-72-0
Record name 4-chloro-8-fluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-8-fluoroquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
T Siu, J Brubaker, P Fuller, L Torres… - Journal of Medicinal …, 2017 - ACS Publications
… To a microwave vial was added 6-bromo-4-chloro-8-fluoroquinoline (0.2 g, 0.768 mmol) and sodium methoxide (0.5 M in MeOH) (3.84 mL, 1.92 mmol). The vial was sealed and heated …
Number of citations: 14 pubs.acs.org
DE Knutson - 2020 - The University of Wisconsin …
Number of citations: 0

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